molecular formula C11H14Cl2O B14036240 1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene

1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene

Cat. No.: B14036240
M. Wt: 233.13 g/mol
InChI Key: FIQFSKXYTIWRKJ-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene is an organic compound characterized by the presence of chlorine, ethoxy, and chloropropyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene typically involves the chlorination of 2-(3-chloropropyl)-3-ethoxybenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination of the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: 1-Hydroxy-2-(3-hydroxypropyl)-3-ethoxybenzene.

    Oxidation: 1-Chloro-2-(3-chloropropyl)-3-formylbenzene.

    Reduction: 1-Chloro-2-(3-chloropropyl)-3-ethylbenzene.

Scientific Research Applications

1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Chloro-2-(3-chloropropyl)-3-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Chloro-2-(3-chloropropyl)-3-hydroxybenzene: Contains a hydroxy group instead of an ethoxy group.

    1-Chloro-2-(3-chloropropyl)-3-methylbenzene: Features a methyl group instead of an ethoxy group.

Uniqueness: 1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from its analogs and suitable for particular applications where the ethoxy group plays a crucial role.

Properties

Molecular Formula

C11H14Cl2O

Molecular Weight

233.13 g/mol

IUPAC Name

1-chloro-2-(3-chloropropyl)-3-ethoxybenzene

InChI

InChI=1S/C11H14Cl2O/c1-2-14-11-7-3-6-10(13)9(11)5-4-8-12/h3,6-7H,2,4-5,8H2,1H3

InChI Key

FIQFSKXYTIWRKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)CCCCl

Origin of Product

United States

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